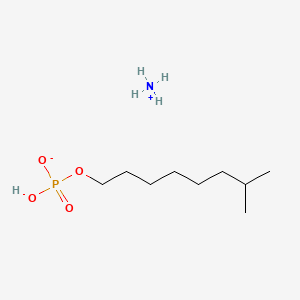
Zinc tert-butylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is typically found as a white crystalline powder or crystal and is soluble in organic solvents such as ethanol and acetone . This compound is primarily used in organic synthesis as a catalyst and stabilizer, playing a crucial role in the production of various polymers like polyvinyl chloride, polypropylene, and polyethylene .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Zinc tert-butylbenzoate is synthesized through a multi-step process. Initially, tert-butylbenzaldehyde is reacted with ethyl acetoacetate to form an intermediate, which is then acidified. This intermediate is subsequently reacted with zinc chloride to produce this compound .
Industrial Production Methods
In industrial settings, this compound is produced using a solvent method. Benzoic acid and a mixed solvent are added to a reactor and heated until the benzoic acid is completely dissolved. Zinc oxide or zinc hydroxide powder is then added to the solution, followed by a catalyst. The mixture is stirred for several hours, cooled, filtered, and dried to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Zinc tert-butylbenzoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form zinc oxide and other by-products.
Reduction: It can be reduced to its corresponding benzoic acid derivative.
Substitution: It can participate in substitution reactions where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include zinc oxide, tert-butylbenzoic acid, and various substituted benzoic acid derivatives .
Wissenschaftliche Forschungsanwendungen
Zinc tert-butylbenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: It serves as a stabilizer in biological assays and experiments.
Medicine: It is explored for its potential use in drug formulations and as an antimicrobial agent.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Wirkmechanismus
The mechanism of action of zinc tert-butylbenzoate involves its role as a catalyst and stabilizer. It interacts with various molecular targets, including enzymes and proteins, to facilitate chemical reactions and stabilize reaction intermediates. The zinc ion in the compound plays a crucial role in these interactions by coordinating with other molecules and enhancing their reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Zinc stearate
- Zinc glycerolate
- Zinc 4-aminobenzoate
Uniqueness
Zinc tert-butylbenzoate is unique due to its specific structure, which includes a tert-butyl group that provides steric hindrance and enhances its stability and reactivity compared to other zinc carboxylates. This makes it particularly effective as a catalyst and stabilizer in various chemical and industrial processes .
Eigenschaften
CAS-Nummer |
30443-47-1 |
|---|---|
Molekularformel |
C22H26O4Zn |
Molekulargewicht |
419.8 g/mol |
IUPAC-Name |
zinc;2-tert-butylbenzoate |
InChI |
InChI=1S/2C11H14O2.Zn/c2*1-11(2,3)9-7-5-4-6-8(9)10(12)13;/h2*4-7H,1-3H3,(H,12,13);/q;;+2/p-2 |
InChI-Schlüssel |
JDWKHPKWCUBDHC-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)(C)C1=CC=CC=C1C(=O)[O-].CC(C)(C)C1=CC=CC=C1C(=O)[O-].[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




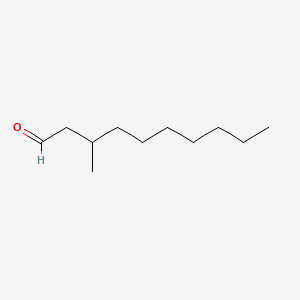
![(6R,7R)-3-[[7-[3-aminopropyl(carbamimidoyl)amino]-2,3-dihydroimidazo[1,2-b]pyrazol-5-yl]methyl]-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12653012.png)
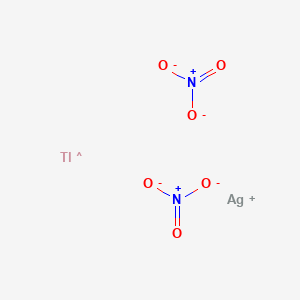
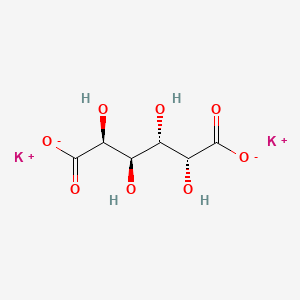
![Ethyl 4-[2-chloro-4-(trifluoromethyl)-phenoxy]butanoate](/img/structure/B12653019.png)

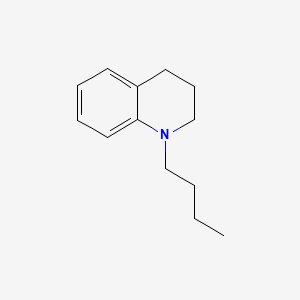
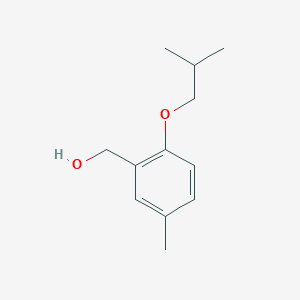
![4,5-Dihydromethylcyclopenta[de]cinnoline](/img/structure/B12653057.png)
![tert-butyl 4-[(4-chloro-2-[5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl]phenyl)methyl]piperazine-1-carboxylate](/img/structure/B12653058.png)

